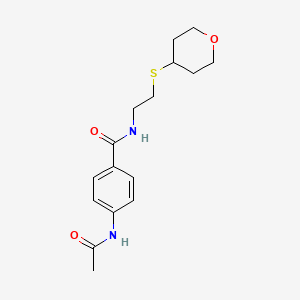

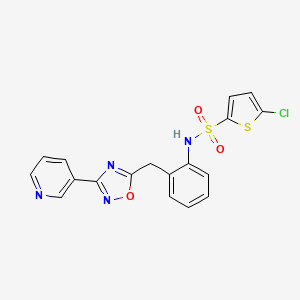

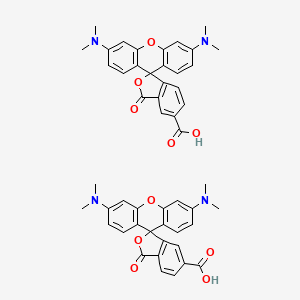

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several functional groups, including a benzodioxin, a methoxy group, a methylphenyl group, and a pyridazine ring. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzodioxin and pyridazine rings, in particular, are likely to contribute to the compound’s stability and reactivity .科学的研究の応用

α-Glucosidase Inhibition

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide: has demonstrated significant inhibitory activity against α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism by breaking down complex sugars into simpler forms. Inhibition of α-glucosidase can help regulate blood glucose levels, making this compound relevant for potential antidiabetic therapies .

Acetylcholinesterase (AChE) Inhibition

AChE is an enzyme involved in neurotransmission, specifically the breakdown of acetylcholine. Dysregulation of AChE activity is associated with neurodegenerative diseases such as Alzheimer’s. While the compound shows weaker inhibitory activity against AChE, further exploration may reveal its potential in neuroprotective strategies .

Molecular Docking Studies

In silico molecular docking studies have supported the experimental findings. The compound’s binding interactions with target enzymes provide insights into its mechanism of action. These computational analyses enhance our understanding of its potential therapeutic applications .

Benzodioxane Moiety

The presence of the benzodioxane ring in the compound contributes to its bioactivity. Benzodioxanes have been investigated for their antitumor, antiviral, and antimicrobial properties. Researchers may explore additional applications related to this structural feature .

Acetamide Group

The acetamide moiety is another essential component. Acetamides are versatile building blocks in drug design due to their stability and ease of modification. Researchers can explore derivatization strategies to fine-tune the compound’s properties .

Spectral Analysis

Detailed IR and 1H-NMR spectral data confirm the compound’s structure. These analyses aid in its characterization and provide essential information for further studies .

作用機序

Target of Action

Similar compounds have been found to inhibit enzymes such as α-glucosidase and acetylcholinesterase . These enzymes play crucial roles in carbohydrate metabolism and neurotransmission, respectively.

Mode of Action

Based on the inhibitory activity of similar compounds, it can be hypothesized that this compound may bind to the active sites of its target enzymes, thereby inhibiting their activity .

Biochemical Pathways

The inhibition of α-glucosidase and acetylcholinesterase can affect several biochemical pathways. For instance, α-glucosidase inhibition can disrupt carbohydrate digestion and absorption, potentially leading to reduced postprandial hyperglycemia. On the other hand, acetylcholinesterase inhibition can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the extent of their inhibition. For instance, if it inhibits α-glucosidase, it could potentially reduce postprandial hyperglycemia, which could be beneficial in managing diabetes. If it inhibits acetylcholinesterase, it could enhance cholinergic neurotransmission, which could have implications in conditions like Alzheimer’s disease .

特性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-13-5-3-4-6-15(13)24-19(25)12-18(27-2)20(23-24)21(26)22-14-7-8-16-17(11-14)29-10-9-28-16/h3-8,11-12H,9-10H2,1-2H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXXQUMSLLGTAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC4=C(C=C3)OCCO4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-Methyl-2-(phenylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid](/img/structure/B2363808.png)

![N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2363820.png)

![2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide](/img/structure/B2363826.png)

![N-[4-(diphenylcarbamoylamino)phenyl]acetamide](/img/structure/B2363827.png)